molecular formula C17H18F2N2O B2905181 N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide CAS No. 952966-59-5

N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide

Cat. No. B2905181
CAS RN: 952966-59-5
M. Wt: 304.341
InChI Key: IQXMHAQJSRUPLU-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound that has been developed to manipulate neuronal activity in vivo. DREADDs are a powerful tool for neuroscience research, allowing for the selective activation or inhibition of specific populations of neurons in living animals.

Scientific Research Applications

1. Research Chemicals and Synthetic Opioids

The exploration of synthetic opioids, including compounds structurally similar to N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide, has significantly impacted drug development. These efforts aim to identify compounds with a more favorable side-effect profile, including reduced dependency and abuse potential. However, the emergence of these compounds as 'research chemicals' poses challenges for policy makers and law enforcement due to their potential for abuse and the adverse effects associated with their use (Elliott, Brandt, & Smith, 2016).

2. Neurological Research

Compounds structurally related to N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide have been utilized in neurological research, particularly in the study of Alzheimer's disease. For example, radiolabeled derivatives have been used in PET scans to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, offering insights into diagnostic assessments and therapeutic monitoring (Shoghi-Jadid et al., 2002).

3. Photophysics and Charge Transfer

Research on derivatives of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide has contributed to understanding the photophysics behind certain chemical structures. Studies on stilbenes and their derivatives have shed light on intramolecular charge transfer mechanisms, crucial for designing optical materials and understanding fluorescence properties (Létard, Lapouyade, & Rettig, 1993).

4. Cancer Research

Modifications of the N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide structure have led to the development of compounds with potential applications in cancer treatment. For instance, N-acylhydrazone derivatives acting as HDAC 6/8 dual inhibitors suggest a promising avenue for molecular therapies targeting cancer, highlighting the compound's versatility in drug design and therapeutic potential (Rodrigues et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide are currently unknown. This compound is a derivative of aniline, which is a building block for a wide range of chemicals, including dyes, drugs, and plastics . .

Mode of Action

It is known that compounds with similar structures, such as dimethylaniline, can undergo reactions with methylating agents to form quaternary ammonium salts . This suggests that N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide may also undergo similar reactions.

Biochemical Pathways

It is known that aniline derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . This suggests that N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide may also affect similar pathways.

Pharmacokinetics

The pharmacokinetics of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well studied. Therefore, it is difficult to outline its impact on bioavailability. It is known that similar compounds, such as 4-dimethylaminophenol, can be administered intramuscularly or orally .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXMHAQJSRUPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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